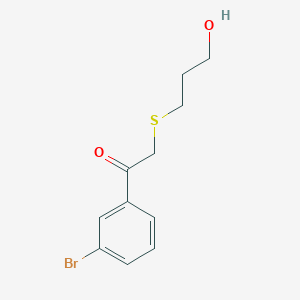
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine is a chemical compound with the molecular formula C9H19F3N2 It is a derivative of butanediamine, characterized by the presence of trifluoromethyl groups and ethyl and propyl substituents
Méthodes De Préparation
The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-butanediamine with ethyl and propyl halides in the presence of a base to introduce the ethyl and propyl groups. The trifluoromethyl groups can be introduced through the use of trifluoromethylating agents. Industrial production methods may involve large-scale reactions using similar synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The ethyl and propyl groups contribute to its overall molecular shape and reactivity, influencing its binding to enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can be compared with other similar compounds, such as:
1,3-Butanediamine: The parent compound, lacking the trifluoromethyl, ethyl, and propyl groups.
Trifluoromethylated amines: Compounds with similar trifluoromethyl groups but different alkyl substituents.
Fluorinated diamines: Compounds with fluorine atoms in different positions or configurations.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H19F3N2 |
|---|---|
Poids moléculaire |
212.26 g/mol |
Nom IUPAC |
3-N-ethyl-4,4,4-trifluoro-3-N-propylbutane-1,3-diamine |
InChI |
InChI=1S/C9H19F3N2/c1-3-7-14(4-2)8(5-6-13)9(10,11)12/h8H,3-7,13H2,1-2H3 |
Clé InChI |
AMHYAPHOFPFEEH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC)C(CCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


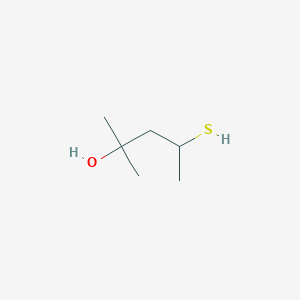
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
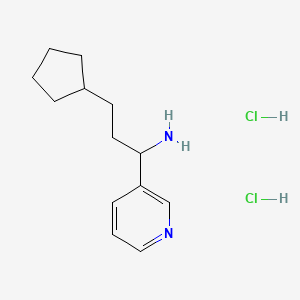

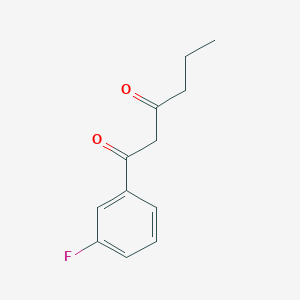
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)


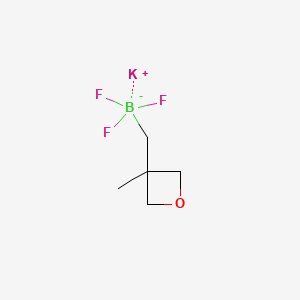

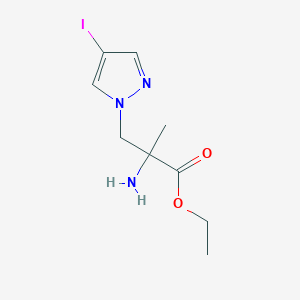

![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
